molecular formula C11H14N4O4 B12450256 (2S,4S,5S)-2-{4-aminoimidazo[4,5-c]pyridin-1-yl}-5-(hydroxymethyl)oxolane-3,4-diol

(2S,4S,5S)-2-{4-aminoimidazo[4,5-c]pyridin-1-yl}-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12450256
M. Wt: 266.25 g/mol
InChI Key: DBZQFUNLCALWDY-ALSOPLHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,4S,5S)-2-{4-aminoimidazo[4,5-c]pyridin-1-yl}-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with potential applications in various scientific fields. It features an imidazo[4,5-c]pyridine ring system attached to an oxolane ring, which is further substituted with hydroxymethyl and diol groups. This structure suggests that the compound may have interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5S)-2-{4-aminoimidazo[4,5-c]pyridin-1-yl}-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine ring and the subsequent attachment of the oxolane ring. Common synthetic routes may include:

    Formation of the Imidazo[4,5-c]pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

    Attachment of the Oxolane Ring: This step may involve nucleophilic substitution reactions where the imidazo[4,5-c]pyridine intermediate reacts with an oxolane derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5S)-2-{4-aminoimidazo[4,5-c]pyridin-1-yl}-5-(hydroxymethyl)oxolane-3,4-diol: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The imidazo[4,5-c]pyridine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The amino group on the imidazo[4,5-c]pyridine ring can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield aldehyde or carboxylic acid derivatives, while substitution reactions could yield a variety of substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

(2S,4S,5S)-2-{4-aminoimidazo[4,5-c]pyridin-1-yl}-5-(hydroxymethyl)oxolane-3,4-diol:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential probe for studying biological processes involving imidazo[4,5-c]pyridine derivatives.

    Medicine: As a potential therapeutic agent due to its unique structure and possible biological activity.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4S,5S)-2-{4-aminoimidazo[4,5-c]pyridin-1-yl}-5-(hydroxymethyl)oxolane-3,4-diol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazo[4,5-c]pyridine ring system could play a crucial role in these interactions, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one: This compound shares structural similarities with the oxolane and amino groups.

    (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol: This compound features a similar oxolane ring system with different substituents.

Uniqueness

The uniqueness of (2S,4S,5S)-2-{4-aminoimidazo[4,5-c]pyridin-1-yl}-5-(hydroxymethyl)oxolane-3,4-diol lies in its specific combination of the imidazo[4,5-c]pyridine ring and the oxolane ring with hydroxymethyl and diol groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

(2S,4S,5S)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8+,9?,11-/m0/s1

InChI Key

DBZQFUNLCALWDY-ALSOPLHQSA-N

Isomeric SMILES

C1=CN=C(C2=C1N(C=N2)[C@@H]3C([C@@H]([C@@H](O3)CO)O)O)N

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.